molecular formula C3H5NOS B1225483 1,3-Oxazolidine-2-thione CAS No. 5840-81-3

1,3-Oxazolidine-2-thione

Cat. No. B1225483
CAS RN: 5840-81-3
M. Wt: 103.15 g/mol
InChI Key: UMURLIQHQSKULR-UHFFFAOYSA-N
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Description

1,3-Oxazolidine-2-thione (OZT) is a heterocyclic compound with the molecular formula C3H5NOS and a molecular weight of 103.14 . It is a chiral molecule that plays a significant role in asymmetric synthesis . This compound serves as an important active unit in biologically active compounds .


Synthesis Analysis

The synthesis of 1,3-oxazolidine-2-thione has been achieved through various methods. One such method involves a multicomponent reaction of primary amines (amino acids), carbon disulfide, and γ-bromocrotonates . Another approach involves the use of copper-catalyzed C-S bond formation with aryl iodides .


Molecular Structure Analysis

The molecular structure of 1,3-oxazolidine-2-thione has been studied using various techniques . The compound exists in a triclinic form . The deprotonation at the nitrogen is favored in OXA over the carbon atoms in contrast to the OXA-S and OXA-Se where in the deprotonation at the carbon attached to the nitrogen is most preferred .


Chemical Reactions Analysis

1,3-oxazolidine-2-thiones are important in chemical reactions, especially in asymmetric synthesis . They serve as important active units in biologically active compounds . In one study, carbohydrate-anchored OZTs were explored to develop a copper-catalyzed C-S bond formation with aryl iodides .


Physical And Chemical Properties Analysis

1,3-oxazolidine-2-thione is a powder with a melting point of 98-99°C . It has a molecular weight of 103.14300, a density of 1.31 g/cm3, and a boiling point of 120.7ºC at 760 mmHg .

Scientific Research Applications

Copper-Catalyzed S-Arylation

1,3-Oxazolidine-2-thiones (OZTs) are important chiral molecules used in asymmetric synthesis . They serve as important active units in biologically active compounds . In a study, carbohydrate anchored OZTs were explored to develop a copper-catalyzed C-S bond formation with aryl iodides . This approach is cheap, using one of the cheapest transition metals, a simple protocol, and various functional group tolerance .

Synthesis of 2-Thioxo-1,3-Oxazoles

The synthesis of 2-thioxo-1,3-oxazoles in the presence of zinc oxide nanoparticles (ZnO NPs, ca 21 nm) and under solvent-free conditions has been achieved through the reaction of ammonium thiocyanate, acid chlorides, phenacyl bromide or its derivatives, and a catalytic amount of N-methylimidazole . The catalyst was recycled and reused six times with minor decrease in its catalytic activity .

Biological Impact

1,3-Oxazolidine-2-thione, a free oxazolidinethione, increases thyroid size and severely depresses hepatic trimethylamine oxidase activity in the brown-egg layers . This suggests potential biological impacts of this compound, which could be further explored in research.

Synthesis of Natural Products and Pharmacologically Active Compounds

Chiral auxiliaries such as the classical Evans oxazolidin-2-ones have been widely used in the synthesis of natural products and pharmacologically active compounds . This indicates the potential of 1,3-Oxazolidine-2-thione in the field of drug synthesis and development.

Safety And Hazards

1,3-oxazolidine-2-thione is associated with several safety hazards. It may cause eye irritation, skin irritation, and respiratory tract irritation . It is also hazardous to the aquatic environment .

Future Directions

1,3-oxazolidine-2-thione has potential applications in the field of ring-opening polymerization . It is also being studied for its potential use in the synthesis of novel compounds and in the development of new therapeutic candidates .

properties

IUPAC Name

1,3-oxazolidine-2-thione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H5NOS/c6-3-4-1-2-5-3/h1-2H2,(H,4,6)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UMURLIQHQSKULR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC(=S)N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H5NOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20873511
Record name 2-​Oxazolidinethione
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

103.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,3-Oxazolidine-2-thione

CAS RN

5840-81-3, 28470-84-0
Record name 2-Oxazolidinethione
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Record name Oxazolidinethione
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Record name Oxazolidine-2-thione
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Record name Oxazolidine-2-thione
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Record name 1,3-oxazolidine-2-thione
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Record name 1,3-OXAZOLIDINE-2-THIONE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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